![molecular formula C20H22O5 B544479 Talaumidin](/img/structure/B544479.png)
Talaumidin
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Overview
Description
Talaumidin is a natural neurotrophic agent which promotes neurite outgrowth from neurons through the PI3K/Akt pathway.
Scientific Research Applications
Neurotrophic Properties in Neuronal Cells
Talaumidin, a neolignan isolated from Aristolochia arcuata, exhibits neurotrophic activities in various neuronal cultures. Studies have demonstrated its ability to promote dendritic and axonal process outgrowth in rat cortical neurons and protect cells from death due to serum deprivation (Zhai, Nakatsukasa, Mitsumoto, & Fukuyama, 2004). Another study revealed this compound's promotion of neurite outgrowth in retinal cell lines through the PI3K/Akt pathway, suggesting its potential in treating retinal degenerative disorders (Koriyama et al., 2018).
Neuroprotective Effects and Potential Therapeutic Applications
Further research has indicated that this compound and related neolignans from Aristolochia arcuata have neuroprotective effects, including the promotion of neuronal survival and protection against amyloid beta peptide and MPP+-induced cytotoxicity in hippocampal neurons (Zhai, Inoue, Moriyama, Esumi, Mitsumoto, & Fukuyama, 2005).
Chemical Synthesis and Structural Analysis
The enantioselective synthesis of this compound has been achieved, which is crucial for detailed structural and activity relationship studies (Esumi, Hojyo, Zhai, & Fukuyama, 2006). This synthesis is vital for the development of this compound derivatives with enhanced or specialized neurotrophic activities.
Structure-Activity Relationships and Derivatives
Research on this compound derivatives has focused on optimizing neurotrophic activities and understanding the essential structural features for these activities. This includes the development of new compounds with the potential for large-scale production and the investigation of their effects on optic nerve regeneration (Harada et al., 2018).
properties
Molecular Formula |
C20H22O5 |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
4-((2S,3S,4S,5S)-5-(benzo[d][1,3]dioxol-5-yl)-3,4-dimethyltetrahydrofuran-2-yl)-2-methoxyphenol |
InChI |
InChI=1S/C20H22O5/c1-11-12(2)20(14-5-7-16-18(9-14)24-10-23-16)25-19(11)13-4-6-15(21)17(8-13)22-3/h4-9,11-12,19-21H,10H2,1-3H3/t11-,12-,19-,20-/m0/s1 |
InChI Key |
JPDORDSJPIKURD-HIGYNYDNSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H](O[C@@H]1C2=CC3=C(C=C2)OCO3)C4=CC(=C(C=C4)O)OC)C |
SMILES |
COC1=C(O)C=CC([C@H]2O[C@H](C3=CC4=C(OCO4)C=C3)[C@@H](C)[C@@H]2C)=C1 |
Canonical SMILES |
CC1C(C(OC1C2=CC3=C(C=C2)OCO3)C4=CC(=C(C=C4)O)OC)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Talaumidin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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